molecular formula C12H14N4O2S B2654153 (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1706277-80-6

(1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2654153
CAS No.: 1706277-80-6
M. Wt: 278.33
InChI Key: VKZWMSAHDTXCLW-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Its structure, featuring a pyrazole core linked to an azetidine ring via a carbonyl group, is characteristic of compounds designed to modulate protein kinase activity. The azetidine moiety is substituted with a thiazole ring, a heterocycle frequently employed in drug discovery to engage in key hydrogen bonding interactions within enzyme active sites. This compound is related to chemical series investigated for their potential as kinase inhibitors. For instance, a closely related chemical series has been described in patent literature as inhibitors of Tropomyosin receptor kinases (Trk), a family of enzymes critically involved in cell signaling pathways that regulate neuronal development and pain sensation, and dysregulation of Trk signaling is implicated in various cancers and inflammatory conditions. Researchers can utilize this compound as a chemical probe to explore the pathophysiology of Trk-driven diseases or as a starting point for the rational design of novel kinase inhibitors. The supplier catalogues this product for research purposes, indicating its availability for the scientific community. This product is intended for use by trained researchers in a controlled laboratory setting.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-5-10(15(2)14-8)11(17)16-6-9(7-16)18-12-13-3-4-19-12/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZWMSAHDTXCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)OC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with an azetidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of multiple heterocyclic rings suggests that it may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimalarial and antileishmanial agent . Further research is needed to fully understand its efficacy and safety profile.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name/Structure Key Structural Features Synthesis Highlights Potential Applications/Notes References
Target Compound : (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone 1,3-dimethylpyrazole, azetidine, thiazol-2-yloxy substituent Likely involves coupling of pyrazole and azetidine-thiazole intermediates via methanone bridge Potential TLR7-9 antagonism inferred from azetidine-containing analogs
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole ring, piperidine, ethanone linker Chloroacetyl chloride reaction with tetrazoles, followed by piperidine substitution Tetrazoles are bioisosteres for carboxylic acids; possible antimicrobial or antiviral agents
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole, thiophene/cyano groups Reaction with malononitrile or ethyl cyanoacetate in 1,4-dioxane Thiophene derivatives may exhibit optoelectronic or pharmaceutical properties
4-(Benzothiazol-2-yl)pyrazol-5-one derivatives Benzothiazole fused with pyrazolone ring Condensation of thioamide intermediates with hydrazine derivatives Benzothiazole moieties are common in antitumor and anti-inflammatory agents
Thiazolo[2,3-c]-1,2,4-triazole derivatives Thiazolo-triazole fused system, pyrazole-methanone Hydrazine hydrate reflux with thioamide precursors Fused heterocycles often show enhanced metabolic stability and binding affinity
TLR7-9 antagonists with tetrahydropyrazolo-pyridine/azetidine Azetidine, tetrahydropyrazolo-pyridine, morpholine Multi-step coupling of azetidine and pyrazolo-pyridine subunits Explicitly reported as TLR7-9 antagonists for autoimmune diseases like lupus

Structural and Electronic Comparisons

  • Pyrazole vs. Tetrazole/Triazole : The target compound’s pyrazole ring provides aromaticity and hydrogen-bonding capability, whereas tetrazole derivatives (e.g., ) offer increased polarity and metabolic stability due to the additional nitrogen atom. Triazole-containing analogs (e.g., ) may exhibit stronger π-π stacking interactions.
  • Azetidine vs.
  • Thiazole vs. Benzothiazole/Thiophene : The thiazole substituent in the target compound is less lipophilic than benzothiazole derivatives () but may offer better electronic modulation than thiophene-based analogs ().

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews various studies focusing on its synthesis, characterization, and biological effects, particularly in the context of anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent coupling with thiazole derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of compounds related to pyrazoles were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported that a related pyrazole compound exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM) .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been investigated. A study indicated that certain pyrazole-based compounds displayed significant antifungal activity against several phytopathogenic fungi. The mechanism of action often involves disruption of cellular integrity, leading to cell lysis .

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cancer cell signaling pathways. For example, docking studies suggest that these compounds can form hydrogen bonds with critical amino acids in target proteins, enhancing their efficacy .

Case Studies

Study Cell Line IC50 (µM) Mechanism
Study 1C6 glioma5.13Induces apoptosis
Study 2MCF-7 breast cancerVariesSynergistic effect with doxorubicin
Study 3Various fungiModerate to excellentDisruption of cell membrane

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